Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride
CAS No.: 2102502-56-5
VCID: VC7187944
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride - 2102502-56-5](/images/structure/VC7187944.png)
Description |
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is a complex organic compound with a unique bicyclic structure. It is characterized by its molecular formula C8H14ClNO2 and a molecular weight of approximately 191.65 g/mol . This compound is part of the azabicyclic family, known for diverse biological activities and potential therapeutic applications. Chemical Identifiers
SynthesisThe synthesis of methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride typically involves multi-step organic reactions. These processes often require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired stereochemistry and purity. ApplicationsThis compound is of interest in medicinal chemistry due to its unique structure, which may interact with biological targets such as enzymes or receptors. Its potential applications could include pharmacological interventions, although detailed biological activity data is not readily available in the current literature. Suppliers and AvailabilityMethyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is available from several chemical suppliers, including Parchem and eMolecules. These suppliers offer the compound in various quantities, often with detailed product specifications and safety data sheets (SDS) . |
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CAS No. | 2102502-56-5 |
Product Name | Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride |
Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.66 |
IUPAC Name | methyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H/t5?,6-,7+; |
Standard InChIKey | FXYGUPVLDIACMR-FXFNDYDPSA-N |
SMILES | COC(=O)CC1C2C1CNC2.Cl |
Solubility | not available |
PubChem Compound | 134280576 |
Last Modified | Aug 19 2023 |
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